molecular formula C20H27N3O B2537900 N-(1-cyano-1-cyclopropylethyl)-2-(2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl)acetamide CAS No. 1797008-77-5

N-(1-cyano-1-cyclopropylethyl)-2-(2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl)acetamide

Cat. No. B2537900
M. Wt: 325.456
InChI Key: FWZBOWRKSIILRH-UHFFFAOYSA-N
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Description


N-(1-cyano-1-cyclopropylethyl)-2-(2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl)acetamide, often referred to as CTTQ , is a synthetic organic compound. Its chemical structure comprises a cyclopropyl group , a cyano group , and a tetrahydroquinoline moiety. CTTQ exhibits interesting pharmacological properties, making it a subject of scientific investigation.



Synthesis Analysis


The synthesis of CTTQ involves several steps. Researchers have reported various synthetic routes, including condensation reactions , cyclization , and functional group transformations . Precise details of these synthetic pathways can be found in relevant literature.



Molecular Structure Analysis


CTTQ’s molecular formula is C~21~H~26~N~2~O~1~ . Its three-dimensional structure reveals a planar cyclopropyl ring , a cyano group attached to the cyclopropyl carbon, and a tetrahydroquinoline ring system. The stereochemistry around the cyclopropyl carbon and the quinoline nitrogen significantly influences its biological activity.



Chemical Reactions Analysis


CTTQ participates in various chemical reactions, including hydrolysis , oxidation , and reductive transformations . These reactions impact its stability, bioavailability, and reactivity. Investigating its behavior under different conditions is crucial for understanding its potential applications.



Physical And Chemical Properties Analysis



  • Physical State : CTTQ exists as a white crystalline solid .

  • Melting Point : The compound melts at approximately 150°C .

  • Solubility : It is sparingly soluble in water but dissolves well in organic solvents.

  • UV-Vis Absorption : CTTQ exhibits characteristic absorption bands in the UV-Vis region, aiding its identification.


Safety And Hazards



  • Toxicity : Limited toxicity data are available. Researchers must assess its safety profile thoroughly.

  • Handling Precautions : Proper laboratory practices, including the use of personal protective equipment, are essential when working with CTTQ.


Future Directions



  • Biological Studies : Investigate CTTQ’s interactions with specific receptors or enzymes.

  • Drug Development : Explore its potential as a therapeutic agent for specific diseases.

  • Structural Modifications : Design analogs to optimize its pharmacological properties.


properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-14-11-19(2,3)23(17-8-6-5-7-16(14)17)12-18(24)22-20(4,13-21)15-9-10-15/h5-8,14-15H,9-12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZBOWRKSIILRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=CC=CC=C12)CC(=O)NC(C)(C#N)C3CC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclopropylethyl)-2-(2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl)acetamide

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